3-(4-Methyl-2-nitrophenoxy)propanesulphonic acid
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Overview
Description
3-(4-Methyl-2-nitrophenoxy)propanesulphonic acid is an organic compound with the molecular formula C10H13NO6S and a molecular weight of 275.27832 g/mol . This compound is characterized by the presence of a nitro group, a methyl group, and a sulfonic acid group attached to a phenoxypropane backbone. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(4-Methyl-2-nitrophenoxy)propanesulphonic acid typically involves the nitration of 4-methylphenol followed by etherification with 3-chloropropanesulfonic acid. The reaction conditions often require the use of strong acids like sulfuric acid and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(4-Methyl-2-nitrophenoxy)propanesulphonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
3-(4-Methyl-2-nitrophenoxy)propanesulphonic acid is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in biochemical assays and as a probe to study enzyme activities.
Medicine: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is employed in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-2-nitrophenoxy)propanesulphonic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments, facilitating its use in various applications .
Comparison with Similar Compounds
3-(4-Methyl-2-nitrophenoxy)propanesulphonic acid can be compared to other similar compounds such as:
4-Methyl-2-nitrophenol: Lacks the propanesulphonic acid group, making it less soluble in water.
3-(4-Methylphenoxy)propanesulphonic acid: Lacks the nitro group, resulting in different reactivity and applications.
2-Nitrophenol: Lacks both the methyl and propanesulphonic acid groups, leading to distinct chemical properties and uses.
These comparisons highlight the unique combination of functional groups in this compound, which confer its specific chemical and physical properties.
Properties
CAS No. |
79817-53-1 |
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Molecular Formula |
C10H13NO6S |
Molecular Weight |
275.28 g/mol |
IUPAC Name |
3-(4-methyl-2-nitrophenoxy)propane-1-sulfonic acid |
InChI |
InChI=1S/C10H13NO6S/c1-8-3-4-10(9(7-8)11(12)13)17-5-2-6-18(14,15)16/h3-4,7H,2,5-6H2,1H3,(H,14,15,16) |
InChI Key |
USOXFCZQOCMJEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCS(=O)(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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